3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine
Overview
Description
3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine is a modified nucleoside derivative. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 3’-hydroxyl group of 2’-deoxyadenosine. This modification is commonly used in nucleoside chemistry to protect the hydroxyl group during various chemical reactions, thereby preventing unwanted side reactions and enhancing the overall yield of the desired product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine typically involves the protection of the 3’-hydroxyl group of 2’-deoxyadenosine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The general reaction scheme is as follows:
2’-deoxyadenosine+TBDMS-Cl+base→3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine+HCl
Industrial Production Methods
In an industrial setting, the synthesis of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidative conditions but can be removed under strong oxidative conditions.
Reduction: The compound is generally stable under reductive conditions.
Substitution: The TBDMS group can be selectively removed using fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chromium trioxide (CrO3) can remove the TBDMS group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) do not typically affect the TBDMS group.
Substitution: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products Formed
The major product formed from the removal of the TBDMS group is 2’-deoxyadenosine with a free 3’-hydroxyl group.
Scientific Research Applications
3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine has several applications in scientific research, including:
Chemistry: Used as a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in the study of nucleic acid structure and function, as well as in the development of nucleic acid-based therapeutics.
Medicine: Utilized in the synthesis of modified nucleosides for antiviral and anticancer drugs.
Industry: Applied in the large-scale synthesis of nucleoside analogs for pharmaceutical and biotechnological applications.
Mechanism of Action
The primary function of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine is to protect the 3’-hydroxyl group of 2’-deoxyadenosine during chemical reactions. The TBDMS group acts as a steric hindrance, preventing unwanted reactions at the 3’-position. The protection is reversible, allowing for the selective deprotection and further modification of the nucleoside.
Comparison with Similar Compounds
Similar Compounds
3’-O-Methylthiomethyl-2’-deoxyadenosine: Another protected nucleoside with a methylthiomethyl group instead of a TBDMS group.
2’,3’-O-Isopropylidene-2’-deoxyadenosine: A nucleoside protected with an isopropylidene group at the 2’ and 3’ positions.
Uniqueness
3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine is unique due to the stability and ease of removal of the TBDMS group. The TBDMS group provides excellent protection under a wide range of reaction conditions and can be selectively removed using mild conditions, making it a valuable tool in nucleoside chemistry.
Properties
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3Si/c1-16(2,3)25(4,5)24-10-6-12(23-11(10)7-22)21-9-20-13-14(17)18-8-19-15(13)21/h8-12,22H,6-7H2,1-5H3,(H2,17,18,19)/t10-,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJNKNBLADNWHG-QJPTWQEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449858 | |
Record name | Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51549-31-6 | |
Record name | Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.